molecular formula C17H14O6 B2834814 (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 859673-43-1

(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No.: B2834814
CAS No.: 859673-43-1
M. Wt: 314.293
InChI Key: MNGSGYQPYLOQMO-NVNXTCNLSA-N
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Description

(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound that features a furan ring, a benzofuran ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 5-methylfuran-2-yl methylene intermediate: This step involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable base to form the methylene intermediate.

    Cyclization to form the benzofuran ring: The intermediate then undergoes cyclization with a suitable reagent to form the 3-oxo-2,3-dihydrobenzofuran ring.

    Esterification and hydrolysis: The benzofuran derivative is esterified with propanoic acid, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized under suitable conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and benzofuran rings.

    Reduction: Dihydro derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to potential treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and benzofuran rings could facilitate binding to specific molecular targets, while the propanoic acid moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

The uniqueness of (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid lies in its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-9-3-4-11(21-9)8-15-16(18)13-6-5-12(7-14(13)23-15)22-10(2)17(19)20/h3-8,10H,1-2H3,(H,19,20)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGSGYQPYLOQMO-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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